Khayanolide D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

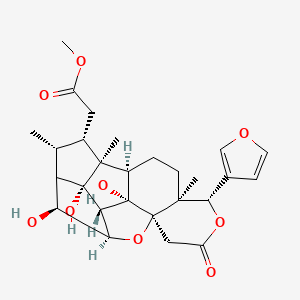

Khayanolide D, also known as this compound, is a useful research compound. Its molecular formula is C27H34O9 and its molecular weight is 502.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Khayanolide D exhibits a range of pharmacological properties, making it a candidate for drug development.

Antimalarial Activity

Recent studies have highlighted the antiplasmodial effects of this compound. It has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro assays revealed an IC50 value of 1.68 µM, indicating its effectiveness compared to standard antimalarial drugs .

Antiviral Activity

This compound has shown potential against viral infections, particularly those caused by Hepatitis B and C viruses. Molecular docking studies suggest that this compound can interact effectively with viral proteins, which may inhibit their function . This positions it as a promising candidate for further antiviral research.

Anticancer Properties

In addition to its antiviral and antimalarial properties, this compound has been evaluated for its anticancer potential. Compounds derived from Khaya senegalensis, including this compound, have exhibited significant growth inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and SiHa (cervical cancer) cells . The compound's mechanism appears to involve apoptosis induction in tumor cells.

Agricultural Applications

This compound also holds promise in agricultural applications, particularly as an insecticide.

Insecticidal Activity

Research indicates that this compound possesses insecticidal properties against pests such as Spodoptera littoralis. In laboratory settings, it has shown effective antifeedant activity, which can be crucial for pest management strategies in sustainable agriculture .

Comparative Data Table

The following table summarizes the biological activities of this compound compared to other related compounds:

Study on Antimalarial Effects

In a study published in 2023, researchers isolated this compound from the stem bark of Trichilia monadelpha and assessed its antiplasmodial activity. The results indicated that this compound's efficacy was comparable to established antimalarial agents, thus supporting its potential use in treating malaria .

Exploration of Insecticidal Properties

A comprehensive review on insecticidal triterpenes highlighted the effectiveness of this compound against agricultural pests. The study emphasized its role as a natural pesticide alternative, which could reduce reliance on synthetic chemicals in farming practices .

Análisis De Reacciones Químicas

Structural Features and Reactivity

Khayanolide D (5 ) contains:

-

A central tetranortriterpenoid skeleton with multiple oxygenated functional groups (epoxides, esters, hydroxyl groups).

-

A γ-lactone moiety and conjugated double bonds .

Key reactive sites include: -

Epoxide rings : Susceptible to nucleophilic attack or acid-catalyzed ring-opening.

-

Ester groups : Hydrolyzable under acidic or basic conditions.

-

Hydroxyl groups : Amenable to acetylation, silylation, or oxidation.

Epoxidation and Oxidation

The conjugated diene system in limonoids like this compound undergoes stereoselective epoxidation. For example:

-

Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes double bonds to epoxides .

Khayanolide D+m CPBA→Epoxidized derivative+m CBA -

Oxidation of Alcohols : Tertiary alcohols in the scaffold can be oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) .

Hydrolysis of Ester Groups

The γ-lactone and ester functionalities undergo hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl converts esters to carboxylic acids and alcohols.

RCOOR +H2OHClRCOOH+R OH -

Basic Hydrolysis : NaOH cleaves esters to carboxylate salts .

Protection/Deprotection of Hydroxyl Groups

-

Silylation : Hydroxyl groups are protected using TMS-imidazole to form silyl ethers, enhancing stability during synthetic modifications .

ROH+TMS imidazole→RO TMS+Imidazole

Antiplasmodial Activity and Redox Interactions

This compound’s bioactivity (IC₅₀ = 1.68 µM against Plasmodium falciparum) likely involves redox interactions, such as:

-

Quinone Methide Formation : Oxidation of phenolic groups generates electrophilic intermediates that alkylate parasite proteins .

Synthetic Modifications and Derivatives

While direct synthesis of this compound remains unreported, related limonoids have been modified via:

Propiedades

Fórmula molecular |

C27H34O9 |

|---|---|

Peso molecular |

502.6 g/mol |

Nombre IUPAC |

methyl 2-[(1S,2R,3S,4R,7S,8S,12R,14R,15S,16S,17S,18S)-8-(furan-3-yl)-1,3,15-trihydroxy-7,16,18-trimethyl-10-oxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]acetate |

InChI |

InChI=1S/C27H34O9/c1-22-12-25(31)19-18(20(22)30)36-26-10-17(29)35-21(13-6-8-34-11-13)23(26,2)7-5-14(27(19,26)32)24(25,3)15(22)9-16(28)33-4/h6,8,11,14-15,18-21,30-32H,5,7,9-10,12H2,1-4H3/t14-,15+,18-,19-,20-,21+,22+,23+,24-,25+,26-,27+/m1/s1 |

Clave InChI |

LVKULLURUFYYEU-OVGGAQCPSA-N |

SMILES isomérico |

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@@]5(C[C@@]4([C@@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@H]6[C@H]5O)O)O)C)CC(=O)OC)C |

SMILES canónico |

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5O)O)O)C)CC(=O)OC)C |

Sinónimos |

khayanolide D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.